molecular formula C17H11F3N2O5 B2576923 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-40-4

3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2576923
CAS No.: 320420-40-4
M. Wt: 380.279
InChI Key: MSWDPLRHHGDRQW-NTEUORMPSA-N
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Description

3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a useful research compound. Its molecular formula is C17H11F3N2O5 and its molecular weight is 380.279. The purity is usually 95%.
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Biological Activity

The compound 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₂F₃N₃O₃
  • Molecular Weight : 345.26 g/mol
  • Key Functional Groups :
    • Nitro group (-NO₂)
    • Trifluoromethoxy group (-OCF₃)
    • Benzofuran moiety

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory properties. Below is a detailed examination of these activities.

Antimicrobial Activity

Studies have shown that compounds with similar structural features demonstrate significant antimicrobial effects. For instance, derivatives of nitroimidazooxazines have been reported to exhibit potent antitubercular activity against Mycobacterium tuberculosis . The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various pathogens.

CompoundActivityReference
Compound AAntitubercular
Compound BAntifungal
Compound CAntibacterial

Anticancer Activity

The compound's anticancer potential has been explored through various studies. For example, structural analogs have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study highlighted that compounds similar to this one exhibited selective cytotoxicity against multiple human cancer cell lines, including breast and lung cancer cells .

Case Study : A recent study evaluated the effects of a related compound on human tumor cell lines (e.g., KB, HepG2). The results indicated that certain derivatives displayed IC₅₀ values significantly lower than standard chemotherapeutic agents, suggesting a strong potential for further development .

Anti-inflammatory Activity

The anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that compounds with similar structures can inhibit COX-1 and COX-2 activities effectively. For instance, molecular docking studies suggest that this compound may bind effectively within the active site of COX enzymes, thereby reducing pro-inflammatory mediators .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The nitro group is known to participate in redox reactions, leading to the generation of reactive nitrogen species that can induce apoptosis in cancer cells.
  • Cell Membrane Disruption : The lipophilic nature imparted by the trifluoromethoxy group may facilitate membrane penetration and disruption in microbial cells.
  • Modulation of Signaling Pathways : Evidence suggests that this compound may influence various signaling pathways involved in inflammation and cell survival.

Properties

IUPAC Name

3-[(E)-1-nitro-2-[4-(trifluoromethoxy)anilino]ethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O5/c18-17(19,20)27-11-7-5-10(6-8-11)21-9-14(22(24)25)15-12-3-1-2-4-13(12)16(23)26-15/h1-9,15,21H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWDPLRHHGDRQW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)OC(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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